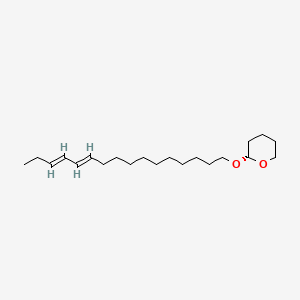

2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a tetrahydro-2H-pyran ring substituted with a (11Z,13Z)-11,13-hexadecadienyloxy group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- typically involves the reaction of tetrahydro-2H-pyran with (11Z,13Z)-11,13-hexadecadien-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. The process may involve steps such as:

Protection of functional groups: To prevent unwanted reactions.

Formation of the ether bond: Using reagents like tosyl chloride and pyridine.

Deprotection: To yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Reactions with nucleophiles or electrophiles to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that compounds similar to 2H-Pyran derivatives exhibit significant biological activities, including antimicrobial properties. For instance, studies have shown that pyran derivatives can inhibit microbial growth effectively. This suggests potential applications in developing new antimicrobial agents.

| Compound | Activity | Reference |

|---|---|---|

| 2H-Pyran Derivative | Antimicrobial | |

| Antipyrinyl Thienyl Ketones | Antioxidant & Antibacterial |

Synthesis of New Compounds

The synthesis of derivatives from 2H-Pyran has been explored as a method to create new biologically active substances. For example, the modification of the pyran ring has been utilized to enhance the efficacy of existing drugs or develop new therapeutic agents.

Pharmacological Research

The compound's structure allows it to act on various biological pathways. Research has indicated that related pyran compounds may serve as:

- Anaphylatoxin receptor antagonists

- Inhibitors of platelet aggregation

- Substrates for cytochrome P450 enzymes

These properties suggest potential applications in treating cardiovascular diseases and other conditions influenced by platelet function and immune responses .

Case Study 1: Antimicrobial Evaluation

A study conducted on pyran derivatives demonstrated varying degrees of antimicrobial activity against clinical pathogens. The results indicated that specific structural modifications could enhance efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The investigation employed agar diffusion methods to determine the inhibition zones, revealing promising candidates for further development .

Case Study 2: Synthesis and Biological Testing

In another study, researchers synthesized a series of thienyl hybrids based on antipyrine and evaluated their antioxidant and antibacterial activities. The compounds exhibited significant inhibition against various bacterial strains, with some showing activity comparable to standard antibiotics like Ampicillin. This highlights the potential for developing new therapeutic agents derived from pyran structures .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interacting with cellular receptors: Modulating signal transduction pathways.

Altering gene expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

2H-Pyran-2-one, tetrahydro-6-octyl-: Another pyran derivative with different substituents.

(11Z,13Z)-hexadeca-11,13-dienal: A related compound with a similar diene structure.

Uniqueness

2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro-, commonly referred to as 2-[(11Z,13Z)-11,13-hexadecadienyloxy]tetrahydro-2H-pyran, is a compound with significant biological activity. Its molecular formula is C21H38O2 with a molar mass of 322.53 g/mol. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals.

- CAS Number : 71685-56-8

- Molecular Formula : C21H38O2

- Molar Mass : 322.53 g/mol

| Property | Value |

|---|---|

| CAS Number | 71685-56-8 |

| Molecular Formula | C21H38O2 |

| Molar Mass | 322.53 g/mol |

Sources and Synthesis

The primary source of 2H-Pyran derivatives includes natural products and synthetic pathways involving the reaction of hexadecadienal derivatives with tetrahydropyran. The synthesis often involves complex organic reactions that yield the desired pyran structure.

Biological Activity

Research indicates that compounds similar to 2H-Pyran exhibit various biological activities including:

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds, suggesting that 2H-Pyran may possess similar effects against certain bacterial strains.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro and in vivo.

- Potential for Use in Drug Development : The unique structure of 2H-Pyran allows for modifications that can enhance its biological activity or reduce toxicity, making it a candidate for further pharmaceutical exploration.

The exact mechanism through which 2H-Pyran exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Toxicological Profile

While specific toxicological data for 2H-Pyran is limited, related compounds have been assessed for safety. The EPA has classified similar structures based on their environmental impact and potential toxicity .

Properties

CAS No. |

71685-56-8 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(2R)-2-[(11E,13E)-hexadeca-11,13-dienoxy]oxane |

InChI |

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h3-6,21H,2,7-20H2,1H3/b4-3+,6-5+/t21-/m0/s1 |

InChI Key |

BLZLJXKJZUQTPV-WOISXDAHSA-N |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCCCCCO[C@@H]1CCCCO1 |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.